3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid
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Overview
Description
3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid is an organic compound characterized by its complex structure, which includes multiple phenyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid typically involves a multi-step process:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound, such as 3-phenylprop-2-enoyl chloride, through the reaction of 3-phenylprop-2-enoic acid with thionyl chloride.
Amidation reaction: The intermediate is then reacted with an amine, such as 3-phenylprop-2-enoylamine, under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous flow processes: Implementing continuous flow chemistry to enhance reaction control and scalability.
Automated purification systems: Employing automated systems for purification to ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways involved: The compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid:
3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid: Similar structure but with a fluorine atom, leading to different chemical properties and applications
3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid: Contains a chlorine atom, resulting in distinct reactivity and uses.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19(12-11-16-7-3-1-4-8-16)23-18(15-17-9-5-2-6-10-17)21(27)22-14-13-20(25)26/h1-12,15H,13-14H2,(H,22,27)(H,23,24)(H,25,26)/b12-11+,18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETIGGWXLDBVIB-OBMWWMMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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